Diazido-propidium
Description
Diazido-propidium is a synthetic derivative of propidium, a well-known fluorescent dye widely used in nucleic acid staining due to its ability to intercalate into double-stranded DNA. The "diazido" modification introduces two azide (-N₃) groups into the propidium structure, which enhances its utility in photoaffinity labeling and crosslinking applications. This compound is particularly valuable in studying DNA-protein interactions and structural biology, as the azide groups enable covalent bonding under UV light, stabilizing transient molecular interactions for analysis .
Key structural features of this compound include:
- A planar aromatic core for DNA intercalation.
- Two azide groups for photoactivated crosslinking.
- A positive charge, facilitating interaction with negatively charged nucleic acids.
Properties
CAS No. |
76391-85-0 |
|---|---|
Molecular Formula |
C27H30B2F8N8 |
Molecular Weight |
640.2 g/mol |
IUPAC Name |
3-(3,8-diazido-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;ditetrafluoroborate |
InChI |
InChI=1S/C27H30N8.2BF4/c1-4-35(3,5-2)17-9-16-34-26-19-22(31-33-29)13-15-24(26)23-14-12-21(30-32-28)18-25(23)27(34)20-10-7-6-8-11-20;2*2-1(3,4)5/h6-8,10-15,18-19H,4-5,9,16-17H2,1-3H3;;/q+2;2*-1 |
InChI Key |
LTAXZIUSUXMEGS-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N=[N+]=[N-] |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N=[N+]=[N-] |
Other CAS No. |
76391-85-0 |
Synonyms |
diazido-propidium |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes critical distinctions between Diazido-propidium and analogous compounds:
Key Findings :
Pharmacokinetic and Toxicity Comparisons
- Absorption/Distribution : this compound’s high molecular weight (>600 Da) and polar azide groups limit passive diffusion across cell membranes, a shared limitation with propidium iodide. In contrast, smaller azide-containing compounds like Ethidium Homolog AZD-1 show moderate tissue penetration .
- This contrasts with 1,3-diazetidin-2-one derivatives, which are metabolically stable but prone to hepatic clearance due to aromatic substituents .
- Toxicity : this compound’s azides pose a risk of generating cytotoxic nitrenes upon UV exposure, whereas propidium iodide is less reactive but carries iodide-related toxicity in prolonged use.
Research Utility and Limitations
- Strengths : this compound’s dual functionality (DNA binding + crosslinking) makes it superior to propidium iodide for capturing dynamic DNA-protein interactions .
- Weaknesses : Its poor fluorescence and ADME profile limit applications in live-cell imaging or therapeutic contexts, unlike 1,3-diazetidin-2-one derivatives, which are being optimized for drug candidates .
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